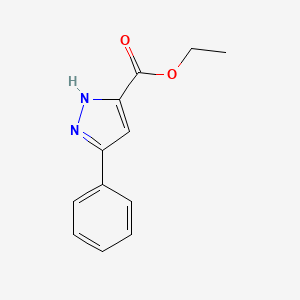

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Descripción general

Descripción

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 5-position and a phenyl group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming pyrazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring and the pyrazole nitrogen atoms

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions

Major Products:

Oxidation: Pyrazole-5-carboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that ethyl 3-phenyl-1H-pyrazole-5-carboxylate exhibits potential anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The compound's mechanism of action involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It has been noted to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental setups . This property makes it a candidate for developing new therapeutic agents for inflammatory diseases.

Agricultural Chemistry

Pesticide Development

this compound is utilized in the formulation of pesticides and herbicides. Its efficacy in protecting crops from pests while promoting sustainable agricultural practices has been documented. The compound acts as a key ingredient in several commercial agrochemical products .

Herbicide Efficacy

Studies have demonstrated that this compound can effectively inhibit the growth of specific weed species, making it a valuable tool in weed management strategies. Its selective action allows for the control of unwanted vegetation without harming desirable crops .

Materials Science

Polymer Applications

In materials science, this compound is employed in the development of advanced materials such as coatings and polymers. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Coating Formulations

The compound's unique chemical structure allows it to be incorporated into coating formulations that require specific properties like UV resistance or hydrophobicity. This application is particularly relevant in industries requiring protective coatings for surfaces exposed to harsh conditions .

Analytical Chemistry

Standard Reference Material

this compound is used as a standard reference material in various analytical techniques, ensuring accuracy and reliability in chemical analysis. Its well-characterized nature allows researchers to calibrate instruments and validate methods effectively .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits growth of A549 and MCF-7 cells |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokine production | |

| Agricultural Chemistry | Pesticide Development | Effective against various pest species |

| Herbicide Efficacy | Selectively inhibits growth of specific weeds | |

| Materials Science | Polymer Applications | Enhances durability and resistance |

| Coating Formulations | Provides UV resistance and hydrophobic properties | |

| Analytical Chemistry | Standard Reference Material | Ensures accuracy in chemical analysis |

Case Studies

-

Anticancer Research Study

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound, demonstrating significant cytotoxicity against lung cancer cell lines with IC50 values indicating its potential as a lead compound for further development . -

Agricultural Application Study

Research conducted by agricultural scientists showed that formulations containing this compound provided effective control over common agricultural pests while maintaining crop health, showcasing its dual role in pest management strategies .

Mecanismo De Acción

The mechanism of action of ethyl 3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparación Con Compuestos Similares

- Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

- Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate

- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester .

Uniqueness: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 5-position and the phenyl group at the 3-position enhances its reactivity and potential for diverse applications .

Actividad Biológica

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

This compound has the molecular formula and a molecular weight of 220.24 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study assessed its efficacy against several strains of Haemophilus influenzae and H. parainfluenzae. The minimum inhibitory concentration (MIC) values indicated potent activity, with the compound showing an MIC of against clinical isolates of these bacteria .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| H. influenzae ATCC 10211 | 0.49 |

| H. parainfluenzae ATCC 7901 | 0.49 |

| Clinical isolates of H. influenzae | 0.24 - 31.25 |

| Clinical isolates of H. parainfluenzae | 1.95 - 31.25 |

Antifungal Activity

The compound has also shown promising antifungal activity in various studies. Notably, it was reported to have potent effects against specific fungal strains, making it a candidate for further development in antifungal therapies .

Anticancer Activity

This compound has been evaluated for its anticancer potential, particularly against lung cancer cell lines such as A549. In vitro studies indicated that several pyrazole derivatives, including this compound, could suppress the growth of cancer cells effectively .

Table 2: Anticancer Activity Against A549 Lung Cancer Cells

| Compound | Inhibition (%) |

|---|---|

| This compound | Significant |

| Other derivatives | Varies |

The biological activities of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in bacterial cell wall synthesis and pathways related to cancer cell proliferation. The structural features of the pyrazole ring are crucial for these interactions, enhancing the compound's efficacy against pathogens and tumor cells alike.

Toxicity Studies

Toxicity assessments have shown that this compound exhibits low cytotoxicity in vitro, with an effective concentration (EC50) greater than , indicating that it does not adversely affect eukaryotic cells at concentrations that inhibit bacterial growth .

Propiedades

IUPAC Name |

ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZHJDRWBMQEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208057 | |

| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5932-30-9 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in medicinal chemistry?

A: this compound serves as a valuable starting material in organic synthesis, particularly for creating diverse heterocyclic compounds. [, ] One notable application is its use in synthesizing derivatives of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] These derivatives demonstrate potential as xanthine oxidase inhibitors, which are relevant to gout treatment. [] Further research is needed to explore the full therapeutic potential of compounds derived from this compound.

Q2: How is the structure of this compound utilized in synthetic reactions?

A: The structure of this compound offers multiple reactive sites for chemical modifications. For example, the carboxylate group can undergo reactions like hydrolysis to yield the corresponding carboxylic acid or amidation to form amides. [] Furthermore, the pyrazole ring itself can be further functionalized through electrophilic aromatic substitution reactions. [] Researchers have exploited these reactive sites to synthesize a series of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives. [] The study utilized single crystal X-ray diffraction analysis to confirm the configuration of key intermediates, highlighting the importance of structural characterization in synthetic chemistry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.